![molecular formula C18H18ClF3N2O2S B2784178 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride CAS No. 2034361-31-2](/img/structure/B2784178.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an interesting chemical entity, characterized by its unique structural elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride" involves several key steps:
Step 1: : The synthesis often starts with the preparation of the thienopyridine intermediate, achieved by cyclization reactions involving suitable precursors like 2-bromo-3-thiophenecarboxaldehyde and acetone.
Step 2: : The thienopyridine compound then undergoes a ring closure reaction to form the azetidine ring. This step generally requires nucleophilic substitution reactions, typically under the influence of a base such as sodium hydride.
Step 3: : The final step involves the coupling of the azetidine-thienopyridine intermediate with the 3-(trifluoromethoxy)phenylmethanone under conditions that facilitate amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Scaling up the synthesis for industrial purposes usually involves optimizing each reaction step to enhance yield and purity, often incorporating continuous flow techniques to improve efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : It can also be reduced, especially the thienopyridine ring, using reducing agents such as LiAlH₄ or NaBH₄.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂.
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Nucleophiles like alkyl halides, in the presence of bases such as NaH.
Major Products
Oxidation Products: : Oxidized derivatives of the thienopyridine ring.
Reduction Products: : Reduced forms of the thienopyridine and/or azetidine rings.
Substitution Products: : Modified azetidine derivatives with new functional groups.
科学研究应用
The versatility of this compound allows its application in numerous areas:
Chemistry: : Used as a building block in organic synthesis to develop new molecules.
Biology: : Investigated for its interaction with various biological targets, such as enzymes and receptors.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the development of materials with unique properties, such as specialty coatings and advanced polymers.
作用机制
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : It may modulate signal transduction pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrrolidine
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine
(3-(trifluoromethoxy)phenyl)ethanone derivatives
Uniqueness
What sets "(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride" apart is its distinctive azetidine ring coupled with the thienopyridine moiety, providing a combination of biological and chemical properties that are not commonly found in other similar structures.
属性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S.ClH/c19-18(20,21)25-15-3-1-2-12(8-15)17(24)23-10-14(11-23)22-6-4-16-13(9-22)5-7-26-16;/h1-3,5,7-8,14H,4,6,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIXAVLVFJSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
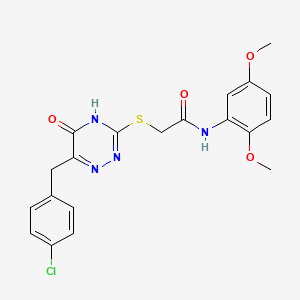
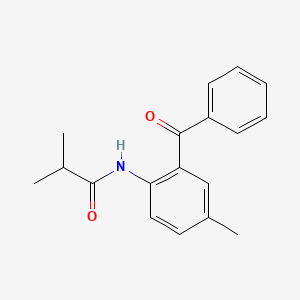

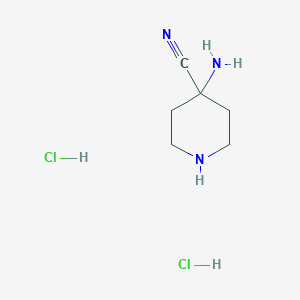
methanone](/img/structure/B2784103.png)


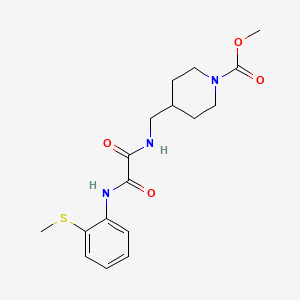
![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)
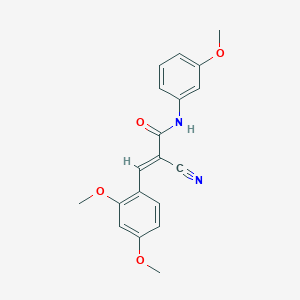
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)
![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)
